molecular formula C7H7Cl2NO3S B12213506 Benzenesulfonamide, N,N-dichloro-4-methoxy- CAS No. 113780-49-7

Benzenesulfonamide, N,N-dichloro-4-methoxy-

Cat. No.: B12213506
CAS No.: 113780-49-7
M. Wt: 256.11 g/mol
InChI Key: YZTOPKJWINQAGP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-dichloro-4-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The presence of the N,N-dichloro and 4-methoxy groups in its structure imparts unique chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N-dichloro-4-methoxy- typically involves the chlorination of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, N,N-dichloro-4-methoxy- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N-dichloro-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzenesulfonamides. These products have their own unique applications in different fields .

Scientific Research Applications

Benzenesulfonamide, N,N-dichloro-4-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.

    Industry: It is utilized in the synthesis of dyes, photochemicals, and disinfectants

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N-dichloro-4-methoxy- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to therapeutic effects in conditions like cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N,N-dichloro-2,3,4,5,6-pentafluoro-
  • Benzenesulfonamide, N,N-dimethyl-
  • Benzenesulfonamide, 4-methoxy-
  • Benzenesulfonamide, 4-chloro-N-phenyl-

Uniqueness

Benzenesulfonamide, N,N-dichloro-4-methoxy- stands out due to its unique combination of the N,N-dichloro and 4-methoxy groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it particularly valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

113780-49-7

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.11 g/mol

IUPAC Name

N,N-dichloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO3S/c1-13-6-2-4-7(5-3-6)14(11,12)10(8)9/h2-5H,1H3

InChI Key

YZTOPKJWINQAGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

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